2-Iodo-6-methoxy-4-[(2-methylanilino)methyl]phenol
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Overview
Description
2-Iodo-6-methoxy-4-[(2-methylanilino)methyl]phenol is an organic compound with a complex structure that includes an iodine atom, a methoxy group, and an anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-methoxy-4-[(2-methylanilino)methyl]phenol typically involves multiple steps. One common method starts with the iodination of phenol to produce 2-iodophenol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-methoxy-4-[(2-methylanilino)methyl]phenol can undergo several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized under appropriate conditions.
Reduction: The iodine atom can be reduced to a less reactive form.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2-Iodo-6-methoxy-4-[(2-methylanilino)methyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-6-methoxy-4-[(2-methylanilino)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: A simpler compound with similar iodine and phenol groups.
4-Iodo-2-methoxy-6-[(5-methyl-3-isoxazolyl)amino]methylphenol: A compound with a similar structure but different substituents.
4-Iodophenyl methyl ether: Another related compound with a methoxy group and iodine atom.
Uniqueness
2-Iodo-6-methoxy-4-[(2-methylanilino)methyl]phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-iodo-6-methoxy-4-[(2-methylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16INO2/c1-10-5-3-4-6-13(10)17-9-11-7-12(16)15(18)14(8-11)19-2/h3-8,17-18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANAFTBCGDDWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=C(C(=C2)I)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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